5-Chloropyridine-2-carboxamide
Overview
Description
5-Chloropyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position
Scientific Research Applications
5-Chloropyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Biological Studies: The compound is investigated for its potential as an enzyme inhibitor, particularly against urease, which is involved in various pathological conditions.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
Target of Action
The primary target of 5-Chloropyridine-2-carboxamide is the enzyme urease . Urease is a crucial enzyme in ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer .
Mode of Action
This compound interacts with urease, inhibiting its action . This compound is part of a series of pyridine carboxamide and carbothioamide derivatives synthesized to inhibit urease . The compound’s interaction with urease results in significant inhibitory activity .
Biochemical Pathways
The inhibition of urease by this compound affects the biochemical pathways associated with urease activity . Urease plays a critical role in the metabolism of urea, a waste product of protein digestion. By inhibiting urease, this compound disrupts this metabolic pathway, potentially affecting the growth and survival of ureolytic bacteria .
Pharmacokinetics
The compound’s significant inhibitory activity against urease suggests it may have suitable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of urease activity . This inhibition disrupts the metabolic processes of ureolytic bacteria, potentially leading to their reduced growth and survival .
Biochemical Analysis
Biochemical Properties
5-Chloropyridine-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme urease. Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The inhibition of urease by this compound has been demonstrated through molecular docking and kinetic studies, which show that the compound binds to the active site of the enzyme, thereby preventing its activity . This interaction is crucial in the development of therapies for conditions caused by ureolytic bacteria, such as gastric and duodenal cancer.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by inhibiting urease activity, which can lead to a reduction in ammonia production and a subsequent decrease in cellular toxicity. This compound also impacts cell signaling pathways and gene expression by modulating the activity of enzymes involved in these processes . Additionally, this compound has been observed to affect cellular metabolism by altering the balance of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the enzyme urease. The compound binds to the active site of urease, forming a stable complex that inhibits the enzyme’s activity . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues within the active site of urease. Additionally, this compound may exert its effects by modulating gene expression, leading to changes in the levels of enzymes and proteins involved in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro and in vivo studies has also been associated with changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit urease activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism. The compound interacts with enzymes and cofactors involved in the degradation of pyridine derivatives, leading to changes in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular function . The subcellular localization of this compound is an important factor in determining its efficacy and safety in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyridine-2-carboxamide typically involves the chlorination of pyridine-2-carboxamide. One common method is the reaction of pyridine-2-carboxamide with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), temperatures (room temperature to reflux).
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane), temperatures (0°C to room temperature).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran), temperatures (0°C to room temperature).
Major Products:
Substitution: Various substituted pyridine-2-carboxamides.
Oxidation: Pyridine-2-carboxamide N-oxides.
Reduction: Pyridine-2-carboxylamines.
Comparison with Similar Compounds
Pyridine-2-carboxamide: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
5-Bromopyridine-2-carboxamide: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical properties and applications.
Uniqueness: 5-Chloropyridine-2-carboxamide is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
5-chloropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYOEMMLMVVQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619380 | |
Record name | 5-Chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370104-72-6 | |
Record name | 5-Chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-chloropyridine-2-carboxamide interact with its target and what are the downstream effects?
A1: this compound, specifically the derivative N-(2-aminoethyl)-5-chloropyridine-2-carboxamide (Ro 19-6327), acts as a reversible and site-specific inhibitor of the enzyme monoamine oxidase B (MAO-B) [, ]. MAO-B is involved in the breakdown of neurotransmitters like dopamine in the brain. By inhibiting MAO-B, compounds like Ro 19-6327 can increase dopamine levels, potentially offering therapeutic benefits in neuropsychiatric diseases associated with dopamine deficiency.
Q2: Why was a fluorine analog of N-(2-aminoethyl)-5-chloropyridine-2-carboxamide developed?
A2: Researchers developed N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, the fluorine analog of Ro 19-6327, to enable Positron Emission Tomography (PET) imaging studies []. This radiolabeled analog allows for the visualization and study of MAO-B activity in living subjects, offering insights into the role of this enzyme in various neurological and psychiatric conditions.
Q3: What are the potential applications of this compound derivatives in a clinical setting?
A3: Preclinical studies suggest that N-(2-aminoethyl)-5-chloropyridine-2-carboxamide and its analogs may hold promise for treating withdrawal symptoms associated with addictive substances like alcohol and tobacco []. Further research is needed to determine the efficacy and safety of these compounds in humans.
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